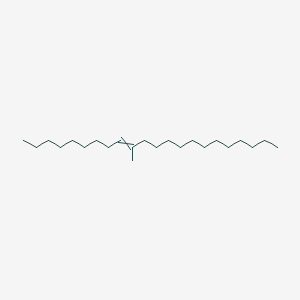

10-Methyldocos-9-ene

Description

Properties

CAS No. |

52078-32-7 |

|---|---|

Molecular Formula |

C23H46 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

10-methyldocos-9-ene |

InChI |

InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |

InChI Key |

ZLMSHWSQZPXENK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=CCCCCCCCC)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources and Isolation Protocols for Related Hydrocarbons in Eusocial Insects

Cuticular hydrocarbons are integral components of the outer waxy layer of an insect's cuticle, where their primary function is to prevent desiccation. researchgate.netnih.gov In eusocial insects, such as ants, bees, wasps, and termites, these compounds have been co-opted for a variety of communicative functions, including nestmate recognition, caste differentiation, and fertility signaling. researchgate.netnih.gov The specific blend of CHCs on an individual's cuticle acts as a chemical signature, conveying information to other members of the colony.

The isolation of these hydrocarbons typically involves solvent extraction from the insect's cuticle. A common and effective method is whole-body rinsing with a nonpolar solvent, such as hexane (B92381) or pentane. This procedure is favored as it minimizes the extraction of internal lipids, thereby providing a cleaner sample of the cuticular compounds. The duration of the rinse is a critical parameter, with shorter extraction times (e.g., 1-10 minutes) generally being sufficient to remove the surface hydrocarbons without significant contamination from internal tissues.

Table 1: Common Solvents and Procedures for Cuticular Hydrocarbon Extraction

| Solvent | Typical Extraction Time | Key Considerations |

| Hexane | 1-10 minutes | Highly effective for nonpolar compounds; minimizes extraction of internal lipids with short rinse times. |

| Pentane | 1-10 minutes | Similar to hexane but more volatile, which can be advantageous for sample concentration. |

| Chloroform | Shorter extractions (e.g., three short rinses) | More polar than hexane or pentane; may extract a broader range of lipids, including some from internal sources if not carefully controlled. |

Extract Preparation and Initial Fractionation Techniques from Biological Samples

Following solvent extraction, the resulting solution contains a mixture of cuticular lipids. To isolate the hydrocarbon fraction, which would include 10-Methyldocos-9-ene, further purification is necessary. A widely used technique is column chromatography, often employing silica (B1680970) gel or Florisil as the stationary phase.

The crude extract is applied to the top of the column, and a nonpolar solvent, typically hexane or pentane, is used as the mobile phase. The hydrocarbons, being the least polar components of the mixture, will elute from the column first. More polar compounds, such as fatty acids, alcohols, and esters, will be retained on the stationary phase. The collected hydrocarbon fraction can then be concentrated for subsequent analysis.

For more complex mixtures, or to separate different classes of hydrocarbons (e.g., alkanes from alkenes), more advanced chromatographic techniques may be employed. For instance, silver nitrate-impregnated silica gel chromatography can be used to separate hydrocarbons based on their degree of unsaturation. Alkenes, like 10-Methyldocos-9-ene, will interact with the silver ions and be retained more strongly than saturated alkanes.

Table 2: Common Fractionation Techniques for Insect Cuticular Hydrocarbons

| Technique | Principle of Separation | Application |

| Silica Gel Column Chromatography | Adsorption based on polarity. | General separation of hydrocarbons from more polar lipids. |

| Florisil Column Chromatography | Similar to silica gel, effective for lipid separation. | Alternative to silica gel for hydrocarbon purification. |

| Silver Nitrate Chromatography | Complexation of double bonds with silver ions. | Separation of saturated and unsaturated hydrocarbons. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various properties. | Can be used for fine-scale purification of specific hydrocarbon isomers. |

Considerations for Stereoisomeric Purity in Natural Isolates

The biological activity of many insect semiochemicals is highly dependent on their stereochemistry. This is particularly true for pheromones, where different stereoisomers can elicit different behavioral responses, or even be inactive. For a molecule like 10-Methyldocos-9-ene, two sources of stereoisomerism are possible: the configuration of the double bond (E/Z or cis/trans) and the chirality of the methyl-branched carbon (R/S).

Determining the precise stereochemistry of a naturally occurring hydrocarbon requires a combination of sophisticated analytical techniques and chemical synthesis. Chiral gas chromatography, using a chiral stationary phase, can often be used to separate enantiomers. However, for definitive structural elucidation, it is common practice to synthesize all possible stereoisomers of the target compound and compare their chromatographic and spectroscopic properties (e.g., mass spectra, NMR spectra) to those of the natural product.

The biological activity of each synthetic stereoisomer can then be tested in behavioral bioassays to determine which one is the active component of the natural pheromone blend. This approach is crucial for understanding the chemical communication system of the insect and for the potential development of synthetic pheromones for pest management.

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Routes for Branched-Chain Alkenes

The proposed biosynthetic pathway for methyl-branched alkenes like 10-Methyldocos-9-ene begins with the formation of a fatty acid precursor. biorxiv.org This process is initiated by fatty acid synthases (FAS) which assemble a growing acyl-CoA chain from acetyl-CoA and malonyl-CoA units. researchgate.net

A key modification for the formation of branched-chains is the substitution of a methylmalonyl-CoA unit in place of a malonyl-CoA unit at a specific point during the chain elongation process. u-tokyo.ac.jpscienceopen.com This incorporation results in the characteristic methyl branch. Following the initial synthesis, the fatty acyl-CoA chain is further extended by a series of enzymes known as elongases to achieve the required length (in this case, C23). biorxiv.org

To create the alkene, a desaturase enzyme introduces a double bond into the long-chain fatty acyl-CoA. peerj.com The final steps involve the reduction of the fatty acyl-CoA to a fatty aldehyde by a fatty acyl-CoA reductase (FAR), followed by an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme (of the CYP4G subfamily), which removes one carbon to yield the final hydrocarbon. biorxiv.orgu-tokyo.ac.jpfrontiersin.org For 10-Methyldocos-9-ene, this pathway would produce a C23 hydrocarbon from a C24 methyl-branched fatty acyl precursor. Once synthesized in the oenocytes, the hydrocarbons are transported via lipophorin proteins in the hemolymph to the cuticle. nih.goviastate.edu

| Step | Description | Key Enzyme Classes | Precursor/Intermediate | Product/Intermediate |

|---|---|---|---|---|

| 1. Chain Initiation & Branching | Formation of a methyl-branched fatty acyl-CoA chain. A methylmalonyl-CoA unit is incorporated instead of malonyl-CoA to create the methyl branch. | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Methyl-branched very-long-chain fatty acyl-CoA |

| 2. Elongation | The fatty acyl-CoA chain is extended to its final length. | Elongases | Methyl-branched fatty acyl-CoA | Very-long-chain methyl-branched fatty acyl-CoA (e.g., C24) |

| 3. Desaturation | Introduction of a double bond at a specific position (e.g., position 9). | Desaturases | Saturated fatty acyl-CoA | Unsaturated fatty acyl-CoA |

| 4. Reduction | The fatty acyl-CoA is reduced to a fatty aldehyde. | Fatty Acyl-CoA Reductase (FAR) | Unsaturated fatty acyl-CoA | Unsaturated fatty aldehyde |

| 5. Decarbonylation | Oxidative removal of the carbonyl carbon to form the final hydrocarbon. | Cytochrome P450 Decarbonylase (CYP4G) | Unsaturated fatty aldehyde | Alkene (e.g., 10-Methyldocos-9-ene) |

Involvement of Polyketide Synthases and Related Enzymes

The biosynthesis of branched hydrocarbons is intricately linked to enzymes that are evolutionarily and functionally related to polyketide synthases (PKS). nih.gov Both PKS and fatty acid synthases (FAS) catalyze the stepwise condensation of small carboxylic acid units to build larger molecules. nih.govresearchgate.net However, the biosynthesis of insect cuticular hydrocarbons is primarily attributed to the action of FAS and associated enzymes, rather than a canonical PKS pathway. nih.govscienceopen.com

Biochemical studies have identified two main forms of FAS in insects involved in CHC synthesis: a cytosolic FAS for producing straight-chain alkanes and alkenes, and a microsomal FAS that specializes in the synthesis of methyl-branched CHCs. scienceopen.com It is this microsomal FAS that facilitates the incorporation of methylmalonyl-CoA to create the branch. researchgate.netpnas.org

While PKS are responsible for an enormous diversity of natural products, including some pigments and defensive compounds in insects, their direct role in producing common pheromones or structural hydrocarbons like 10-Methyldocos-9-ene has not been unequivocally demonstrated. nih.govresearchgate.netentomol.org Therefore, the enzymatic machinery responsible consists of a specialized FAS, elongases, desaturases, reductases, and a terminal decarbonylase. biorxiv.orgresearchgate.net

Precursor Incorporation Studies and Metabolic Labeling Approaches

The proposed biosynthetic pathways have been largely elucidated through precursor incorporation and metabolic labeling studies. biorxiv.org These powerful techniques use isotopically labeled compounds to trace the metabolic fate of precursors into the final hydrocarbon products.

Classic studies in the housefly, Musca domestica, were fundamental in establishing the origin of methyl-branched alkanes. nih.gov By using carbon-13 (¹³C) labeled precursors, researchers demonstrated that:

[3-¹³C]propionate and [methyl-¹³C]methylmalonate were incorporated into the branching methyl carbon of methylalkanes. nih.gov

The branched-chain amino acid DL-[3,4,5-¹³C₃]valine was incorporated intact, confirming it as a key precursor for the methylmalonyl-CoA unit used in branched-alkane biosynthesis. u-tokyo.ac.jpnih.gov

Mass spectral analysis after feeding [1-¹³C]propionate showed that the propionate (B1217596) unit was incorporated during the initial stages of chain synthesis. nih.gov

These experiments, combining isotopic labeling with analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provided direct evidence for the substitution of methylmalonyl-CoA for malonyl-CoA during elongation and identified the metabolic origins of the precursors. u-tokyo.ac.jpnih.gov Similar approaches have been used to confirm the role of other enzymes, such as the desaturases responsible for introducing double bonds to form alkenes. researcher.life

| Labeled Precursor | Insect Model | Key Finding | Reference |

|---|---|---|---|

| [3-¹³C]propionate | Housefly (Musca domestica) | Labeled carbon was incorporated into the branching methyl group, confirming propionate as the source of the branch. | nih.gov |

| [methyl-¹³C]methylmalonate | Housefly (Musca domestica) | Directly showed incorporation into the branching methyl carbon. | nih.gov |

| DL-[3,4,5-¹³C₃]valine | Housefly (Musca domestica) | Demonstrated that the branched-chain amino acid valine is a precursor to the methylmalonyl-CoA unit. | nih.gov |

| Acetate | General Insect Models | Incorporated into the straight-chain portions of the hydrocarbon backbone. | u-tokyo.ac.jp |

Chemical Synthesis and Structural Elucidation in Research

Synthetic Strategies for 10-Methyldocos-9-ene and its Derivatives

The construction of the 10-methyldocos-9-ene carbon skeleton, with its specific methyl branch and double bond placement, requires precise and often creative synthetic planning.

Achieving control over the orientation of atoms (stereoselectivity) and the position of chemical bonds (regioselectivity) is paramount in synthesizing specific isomers of 10-methyldocos-9-ene.

One of the key challenges in synthesizing long-chain alkenes is controlling the geometry of the double bond to produce either the cis (Z) or trans (E) isomer selectively. The Wittig reaction and its variations are powerful tools for this purpose. nih.govpsu.edu For instance, the Schlosser modification of the Wittig reaction has been employed to synthesize trans-alkenols, which are precursors to insect pheromones, with high stereoselectivity, achieving E/Z isomer ratios of up to 99.8/0.2. sioc-journal.cn Conversely, Z-selective cross-metathesis using specific ruthenium-based catalysts can produce cis-olefins with high selectivity, sometimes achieving up to 86% of the desired Z-isomer. nih.gov

Regioselectivity, or the control of where a reaction occurs on a molecule, is also critical. For example, in the synthesis of related allylic acetates from monosubstituted olefins, the addition of a sulfoxide (B87167) ligand like DMSO to a palladium(II) catalyst can effectively control the reaction's outcome, promoting C-H oxidation at a specific position over other potential pathways like Wacker oxidation. nih.gov

A direct synthetic route to a derivative, ethyl 10-methyldocos-9-enoate, was achieved via an Aldol-type condensation reaction involving 2-tetradecanone (B1197950). core.ac.uk This approach builds the core structure of the molecule, but often results in a mixture of isomers that require subsequent separation. core.ac.uk

The synthesis of complex molecules like 10-methyldocos-9-ene is rarely a single-step process. libretexts.org It typically involves a sequence of reactions to build the carbon backbone and introduce the necessary functional groups. msu.edulibretexts.org

A documented multistep synthesis for a derivative of 10-methyldocos-9-ene illustrates this process clearly core.ac.uk:

Aldol Condensation: The synthesis begins with the reaction of 2-tetradecanone to form ethyl 10-methyldocos-9-enoate. This step establishes the basic carbon framework and introduces the ester group. core.ac.uk

Reduction: The resulting ester is then reduced to the corresponding alcohol, 10-methyldocos-9-en-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). This transformation yielded the alcohol with 96% purity. core.ac.uk

Bromination: The alcohol is subsequently converted to 10-methyldocos-9-en-1-yl bromide by treating it with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), achieving a 92% yield after purification. core.ac.uk

Similar strategies are common in the synthesis of other long-chain, branched hydrocarbons like insect pheromones. psu.eduscirp.org For example, the synthesis of the southern corn rootworm pheromone, (R)-10-methyltridecan-2-one, was accomplished in nine steps starting from S-Citronellol, with a key Wittig reaction used to couple aliphatic units and construct the carbon skeleton. scirp.org

The biological and chemical properties of alkenes can differ significantly between their E and Z isomers. Therefore, preparing pure isomeric forms for comparative analysis is a crucial aspect of research. docbrown.info

Synthetic routes often produce a mixture of geometric isomers. In the synthesis of ethyl 10-methyldocos-9-enoate, a 4:3 mixture of the E and Z isomers was produced. core.ac.uk To study each isomer individually, they must be separated, often using techniques like vacuum flash chromatography. core.ac.ukvulcanchem.com

Alternatively, chemists employ stereoselective reactions to favor the formation of one isomer over the other. researchgate.net

Z-Isomer Synthesis: Z-selective metathesis catalysts are designed to produce predominantly cis (or Z) double bonds. nih.gov

E-Isomer Synthesis: The Schlosser-Wittig reaction can be tuned to yield a high proportion of trans (or E) isomers. sioc-journal.cn

Isomerization: It is also possible to convert an existing mixture of isomers or a pure isomer into the other form. Photocatalysis, using light and a photosensitizer, can promote E to Z isomerization by temporarily exciting the double bond to a state where rotation is possible. researchgate.netacs.org Similarly, certain transition metal complexes, such as those involving cobalt or rhodium, can catalyze the isomerization of alkene mixtures to favor the more thermodynamically stable isomer, which is often the E-form. organic-chemistry.org

| Method | Typical Outcome | Selectivity Example | Reference |

|---|---|---|---|

| Z-Selective Metathesis | Favors Z-Isomer (cis) | ~86% Z-selectivity | nih.gov |

| Schlosser-Wittig Reaction | Favors E-Isomer (trans) | Up to 99.8/0.2 E/Z ratio | sioc-journal.cn |

| Photocatalysis (e.g., with Eosin Y) | E → Z Isomerization | Can achieve high Z-isomer ratios | researchgate.netmdpi.com |

| Aldol Condensation | Mixture of E/Z Isomers | 4:3 E/Z ratio for a 10-methyldocos-9-ene precursor | core.ac.uk |

Advanced Spectroscopic Techniques for Structural Confirmation

Once synthesized, the precise chemical structure, including the position of the methyl group and the stereochemistry of the double bond, must be unambiguously confirmed. This is accomplished using a combination of advanced spectroscopic methods. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules, including the differentiation of E and Z isomers. libretexts.orgmsu.edubyjus.com Both ¹H and ¹³C NMR provide critical information.

In ¹H NMR , the chemical environment of each hydrogen atom is recorded. chemistrysteps.com The key to distinguishing E and Z isomers lies in the coupling constant (J-value) between the vinyl protons (the hydrogens on the double-bonded carbons). libretexts.org

The coupling constant for trans protons (³Jtrans) is typically larger, in the range of 11-18 Hz. libretexts.org

The coupling constant for cis protons (³Jcis) is smaller, generally between 6-14 Hz. libretexts.org This difference allows for clear assignment of the double bond geometry. The relative amounts of each isomer in a mixture can also be quantified by integrating the areas of their distinct signals in the spectrum. researchgate.netresearchgate.net

In ¹³C NMR , each unique carbon atom in the molecule produces a signal. nih.gov The carbon atoms of a double bond (alkenyl carbons) typically appear in a characteristic downfield region of the spectrum, between 100 and 170 ppm. libretexts.org The exact chemical shifts of the alkenyl carbons and the carbons adjacent to the double bond can differ slightly but consistently between the E and Z isomers, providing another layer of structural confirmation. researchgate.net While less sensitive than ¹H NMR, ¹³C NMR offers excellent resolution due to its broad chemical shift range, which is advantageous for analyzing complex molecules. nih.gov

| Coupling Type | Isomer | Typical Range (Hz) | Reference |

|---|---|---|---|

| Vicinal (H-C=C-H) | trans (E) | 11 - 18 Hz | libretexts.org |

| Vicinal (H-C=C-H) | cis (Z) | 6 - 14 Hz | libretexts.org |

Mass Spectrometry (MS) provides information about the molecular weight of a compound and offers clues to its structure based on how the molecule breaks apart (fragments) upon ionization. rsc.orglibretexts.org When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components within a mixture. pnas.orgchalmers.se

When a molecule like 10-methyldocos-9-ene is analyzed, it first forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular formula. libretexts.org This molecular ion then fragments in a predictable pattern. libretexts.orgmiamioh.edu For methyl-branched hydrocarbons, characteristic fragmentation patterns include:

Loss of a methyl group: A peak corresponding to the molecular ion minus 15 mass units (M-15) is often observed, indicating the presence of a methyl branch. nih.gov

Alpha-cleavage: The molecule tends to break at the bonds adjacent to the methyl branch. These resulting fragments are diagnostic for determining the position of the branch along the carbon chain. nih.gov For example, analysis of various methyl-branched alkanes showed that fragments with m/z values of 168/169 and 196/197 were indicative of a methyl branch at the C-11 or C-13 position. nih.gov

Specific fragmentation data has been reported for derivatives of 10-methyldocos-9-ene. For ethyl 10-methyldocos-9-enoate, both the E and Z isomers showed a molecular ion peak at m/z 380 and a prominent fragment at m/z 335 (loss of an ethoxy group, -OC₂H₅). core.ac.uk For 10-methyldocos-9-en-1-yl bromide, molecular ions were observed at m/z 400 and 402 (due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br), with other fragments helping to confirm the structure. core.ac.ukresearchgate.net

| Compound | Isomer Mixture | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| Ethyl 10-methyldocos-9-enoate | 4:3 E/Z mixture | 380 | 335, 211, 210, 180, 171, 125 | core.ac.uk |

| 10-Methyldocos-9-en-1-yl bromide | 4:3 E/Z mixture | 400 / 402 | 246/248, 231/233, 210, 195 | core.ac.ukresearchgate.net |

Role in Interspecific and Intraspecific Chemical Ecology

Pheromonal Function and Behavioral Modulation

Pheromones are chemical substances that, when released by one insect, affect the behavior or physiology of another individual of the same species. While many different types of molecules can act as pheromones, hydrocarbons, including branched alkenes like 10-Methyldocos-9-ene, are known to play a significant role in insect communication, particularly in close-range interactions and mate recognition.

At present, detailed behavioral studies focusing specifically on the response of insects to synthetic 10-Methyldocos-9-ene are not widely available in the public scientific literature. Research in insect chemical ecology often involves the identification of a wide array of compounds from an insect's cuticle or glandular secretions, followed by electrophysiological and behavioral assays to determine which of these compounds are biologically active. The specific role of 10-Methyldocos-9-ene as a standalone pheromone or as part of a more complex blend remains an area for future investigation.

Cuticular Hydrocarbons (CHCs) as Social Cues

In social insects such as ants, bees, and wasps, CHCs are fundamental to the social order. elifesciences.orgnih.govresearchgate.net They form a "colony odor" that allows individuals to distinguish between nestmates and non-nestmates. elifesciences.org This chemical signature is vital for maintaining the integrity of the colony and defending it against intruders.

Table 1: Major Classes of Cuticular Hydrocarbons in Social Insects

| Hydrocarbon Class | General Characteristics | Potential Roles in Social Behavior |

| n-Alkanes | Straight-chain saturated hydrocarbons. | Contribution to waterproofing and basic colony odor. |

| Alkenes | Hydrocarbons containing at least one carbon-carbon double bond. | Can influence mate recognition and signal fertility. |

| Methyl-branched Alkanes | Saturated hydrocarbons with one or more methyl group branches. | Often key components of nestmate recognition cues and indicators of caste. |

This table provides a generalized overview. The specific compounds and their functions vary significantly between species.

Branched alkenes, as a class of compounds, are frequently implicated in signaling reproductive status. In many species, the queen produces a unique chemical signature that suppresses the reproduction of workers. This signal often includes specific branched hydrocarbons. While the presence of 10-Methyldocos-9-ene in the CHC profiles of social insects is plausible, its specific role in caste determination and reproductive signaling is not yet definitively established in the scientific literature. Future research employing techniques like gas chromatography-mass spectrometry (GC-MS) to analyze the CHC profiles of different castes, coupled with behavioral experiments using synthetic compounds, will be necessary to pinpoint the precise function of 10-Methyldocos-9-ene in these contexts.

Olfactory Receptor Deorphanization and Ligand Specificity

For an insect to respond to a chemical cue like 10-Methyldocos-9-ene, it must possess an olfactory receptor (OR) that can bind to this specific molecule. The insect olfactory system is comprised of a large family of ORs, each tuned to detect a specific range of odorants. researchgate.netfrontiersin.org The process of matching an OR to its specific ligand is known as "deorphanization." researchgate.net

The deorphanization of insect ORs is a challenging but critical area of research. nih.gov It typically involves expressing a specific OR in a heterologous system (such as frog oocytes or human cell lines) and then screening a library of potential ligands to see which ones activate the receptor. nih.gov To date, only a fraction of the vast number of insect ORs have been deorphanized.

Currently, there is no specific information available in the scientific literature regarding the deorphanization of an olfactory receptor for 10-Methyldocos-9-ene. Identifying the receptor(s) that detect this compound would be a significant step forward in understanding its behavioral and social effects. Such a discovery would open up new avenues for research into the neural mechanisms underlying the perception of this and other branched alkenes, and could potentially lead to the development of novel methods for pest management or for monitoring the health of beneficial insect populations.

Functional Characterization of Odorant Receptors (Ors) Responsive to Hydrocarbons

Information not available for 10-Methyldocos-9-ene.

Structure-Activity Relationships in Olfactory Receptor Binding

Information not available for 10-Methyldocos-9-ene.

Analytical Methodologies for Detection and Quantification in Biological Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. omicsonline.org The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte. For a semi-volatile compound like 10-Methyldocos-9-ene, both techniques have potential applications.

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile organic compounds. measurlabs.comlibretexts.orgorganomation.com The principle of GC relies on the partitioning of compounds between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a column. organomation.com Components are separated based on their boiling points and their specific interactions with the stationary phase. libretexts.org

For long-chain hydrocarbons such as 10-Methyldocos-9-ene, which have relatively low volatility, high-temperature GC (HTGC) is often required. researchgate.net Standard GC-MS methods may have limitations in detecting compounds with chain lengths beyond C40, but specialized high-temperature approaches extend this range. researchgate.netmdpi.com The analysis is typically performed using capillary columns, such as DB-5 or HP-1, which provide high resolution for complex hydrocarbon mixtures. acs.orgnih.gov The injector and detector temperatures must be set high enough to prevent sample condensation and ensure efficient transfer. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., DB-5, HP-1) | acs.orgnih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Injector Temperature | ~290-320 °C | acs.orgnih.gov |

| Oven Temperature Program | Initial temp 150 °C, ramped to 320 °C | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | libretexts.orgorganomation.com |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a powerful alternative for separating compounds that are not sufficiently volatile or are thermally labile. thermofisher.com LC separates components based on their distribution between a liquid mobile phase and a solid stationary phase. wikipedia.org For nonpolar compounds like 10-Methyldocos-9-ene, reversed-phase HPLC (RP-HPLC) is the most common mode. wikipedia.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing nonpolar compounds to be retained longer.

While GC is often preferred for hydrocarbon analysis, LC provides a versatile option, especially for complex biological extracts where minimal sample preparation is desired or when analyzing very long-chain hydrocarbons that are challenging for GC. omicsonline.orgwikipedia.org The coupling of LC with mass spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures found in biological and environmental samples. wikipedia.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | wikipedia.org |

| Stationary Phase | Nonpolar (e.g., C18) | wikipedia.org |

| Mobile Phase | Polar solvent mixture (e.g., Acetonitrile, Methanol, Water) | researchgate.net |

| Detector | UV, Diode Array Detector (DAD), or Mass Spectrometer (MS) | researchgate.netopenaccessjournals.com |

Mass Spectrometry (MS)-Based Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an exceptionally powerful tool for molecular identification, providing information on molecular weight and chemical structure. omicsonline.org When coupled with a chromatographic separation technique, it allows for the identification of individual components as they elute from the column. omicsonline.org

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with a high-energy electron beam (typically 70 eV). uni-saarland.de This process usually forms a molecular ion (M•+) and causes extensive, reproducible fragmentation of the molecule's chemical bonds. uni-saarland.dewikipedia.org The resulting mass spectrum is a unique fingerprint of the compound, containing the molecular ion peak and various fragment ion peaks that are used for structural elucidation. researchgate.net

For alkenes like 10-Methyldocos-9-ene, ionization typically involves the removal of an electron from the π-bond of the double bond, which requires less energy than removing an electron from a sigma bond. wikipedia.org The fragmentation of alkenes is often dominated by cleavage at the allylic position (the bond adjacent to the double bond), which generates a resonance-stabilized allylic carbocation. jove.comrutgers.edu For 10-Methyldocos-9-ene, cleavage at the C8-C9 or C11-C12 bonds would be expected to produce stable allylic cations, providing clues to the location of the double bond. To definitively locate the double bond, derivatization techniques, such as reaction with dimethyl disulfide (DMDS), can be employed prior to GC-MS analysis. acs.org

| Fragmentation Pathway | Description | Significance | Reference |

|---|---|---|---|

| Molecular Ion (M•+) | The ion formed by the removal of a single electron. | Provides the molecular weight of the compound. Alkenes often show a more prominent molecular ion peak than alkanes. | wikipedia.org |

| Allylic Cleavage | Cleavage of a C-C bond at the position allylic to the double bond. | This is a dominant fragmentation pathway as it forms a resonance-stabilized allylic carbocation. | jove.comrutgers.edu |

| McLafferty Rearrangement | Occurs in alkenes with a γ-hydrogen, leading to the formation of a smaller alkene radical cation and a neutral alkene. | A characteristic rearrangement that helps in structure identification. | jove.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). spectroscopyonline.commdpi.com This precision allows for the determination of a molecule's exact elemental composition. uni-saarland.despectroscopyonline.com In the analysis of complex biological matrices, where multiple compounds may have the same nominal mass, HRMS is invaluable for unambiguously identifying 10-Methyldocos-9-ene and distinguishing it from other isobaric interferences. spectroscopyonline.com Techniques like Fourier transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS provide the ultrahigh resolution needed for such complex samples. spectroscopyonline.commdpi.com

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, creating a single, powerful integrated system. nih.govijnrd.org The combination of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity. omicsonline.org

For the analysis of 10-Methyldocos-9-ene in biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective hyphenated technique. mdpi.comnih.gov GC provides the high-resolution separation of the complex mixture of hydrocarbons, while the mass spectrometer provides positive identification of the target analyte based on its mass spectrum. omicsonline.orgnih.gov This combination is essential for analyzing insect cuticular hydrocarbon profiles, which are complex mixtures used for chemical communication. mdpi.comnih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds and is increasingly used in metabolomics and the analysis of complex biological samples. wikipedia.org These advanced hyphenated techniques enable the confident identification and quantification of trace-level compounds in challenging matrices. omicsonline.orgnih.gov

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Sensitivity & Selectivity | The combination allows for the detection of low-concentration compounds in complex matrices that would otherwise be missed. | omicsonline.org |

| Structural Elucidation | MS provides detailed structural information (molecular weight and fragmentation patterns) for each component separated by chromatography. | omicsonline.org |

| Accurate Quantification | Allows for precise measurement of the amount of a specific compound in a sample. | omicsonline.org |

| Comprehensive Analysis | Provides a detailed chemical profile of a complex sample in a single analytical run. | omicsonline.orgnih.gov |

GC-MS and GC-EAD (Electroantennographic Detection) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 10-Methyldocos-9-ene. In this method, the compound is vaporized and separated from other components in a complex mixture based on its boiling point and interaction with a capillary column. As the separated compound elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly confident identification by comparing it to spectral libraries. plos.orgresearchgate.net

For compounds that are suspected to be semiochemicals, such as insect pheromones, GC can be coupled with an electroantennographic detector (GC-EAD). frontiersin.org This powerful hyphenated technique allows for the simultaneous chemical identification and assessment of the biological activity of a compound. frontiersin.orgbiorxiv.org The effluent from the GC column is split into two paths: one leading to a standard detector like an MS or Flame Ionization Detector (FID) for chemical analysis, and the other to a biological detector consisting of a live insect antenna. frontiersin.org If 10-Methyldocos-9-ene is biologically active, it will elicit a nerve impulse from the antenna as it elutes, which is recorded as a peak on an electroantennogram. By aligning the timing of the EAD response with the peak from the MS, researchers can pinpoint which specific chemical in a complex blend is responsible for the biological effect. frontiersin.orgdiva-portal.org

This integrated approach is invaluable for:

Identifying novel, biologically active compounds in complex natural extracts. frontiersin.org

Confirming the identity of known semiochemicals in a given species.

Studying the structure-activity relationship of pheromone components.

A typical GC-MS/EAD analysis would involve the extraction of volatiles from a biological matrix (e.g., insect glands, headspace of samples), followed by injection into the GC system. The resulting data would include a chromatogram showing all separated compounds and their mass spectra, alongside a parallel electroantennogram indicating which of those compounds elicited an antennal response. plos.orgresearchgate.net

LC-MS and LC-NMR Coupling

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for non-volatile, thermally unstable, or highly polar compounds. lcms.czmeasurlabs.com In the context of 10-Methyldocos-9-ene, LC-MS would be particularly useful for analyzing its metabolites or derivatives that may be less volatile. The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. measurlabs.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and is ideal for detecting trace quantities of analytes in complex matrices. measurlabs.comnih.gov

The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled level of structural information directly from complex mixtures. mdpi.comnih.gov While MS provides a fragmentation pattern and molecular formula, NMR spectroscopy elucidates the precise arrangement of atoms within the molecule, making it possible to distinguish between isomers. nih.gov

LC-NMR experiments can be performed in several modes:

On-flow mode: NMR spectra are recorded continuously as the HPLC eluent flows through the NMR probe. This method samples all components but is less sensitive. wiley.com

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and thus improved sensitivity and data quality. mdpi.com

Loop collection/LC-SPE-NMR: Peaks of interest are collected in storage loops or trapped on a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a fully deuterated solvent and transferred to the NMR probe, which significantly enhances sensitivity by concentrating the sample and removing protonated solvents that can obscure analyte signals. nih.gov

The integration of LC-MS and LC-NMR, often in a parallel or sequential setup, creates a robust platform for the comprehensive analysis of molecules like 10-Methyldocos-9-ene in challenging biological matrices, enabling unambiguous identification of the parent compound and its metabolites. nih.govnih.gov

Method Validation and Quantitative Analysis Standards

For an analytical method to be considered reliable and fit for purpose, it must undergo a validation process. eurachem.org Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. ich.orgelementlabsolutions.com Key parameters are assessed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.orglabmanager.com

Precision, Linearity, and Selectivity Assessment in Analytical Procedures

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ich.orgelementlabsolutions.com It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). ich.orglabmanager.com

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time (e.g., same analyst, same equipment). ich.org

Intermediate Precision: Expresses the variation within a single laboratory, accounting for random events such as different days, different analysts, or different equipment. ich.org

| Concentration Level | Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |

|---|---|---|---|

| Low (e.g., 10 ng/mL) | Mean Measured Conc. (n=6) | 10.2 ng/mL | 10.5 ng/mL |

| RSD (%) | 4.5% | 5.1% | |

| High (e.g., 100 ng/mL) | Mean Measured Conc. (n=6) | 99.5 ng/mL | 101.2 ng/mL |

| RSD (%) | 2.1% | 2.5% |

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orggmpinsiders.com It is typically demonstrated by analyzing a series of standards at a minimum of five different concentrations. The results are plotted as signal response versus concentration, and the relationship is evaluated by statistical methods like linear regression. gmpinsiders.comdemarcheiso17025.com A high correlation coefficient (R² > 0.99) is generally required to demonstrate linearity. demarcheiso17025.com

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 5 | 15,500 |

| 10 | 31,200 |

| 25 | 74,800 |

| 50 | 151,000 |

| 100 | 299,500 |

| 150 | 455,000 |

| Regression Analysis: y = 3020x - 550; R² = 0.9995 |

Selectivity (or Specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgelementlabsolutions.com For chromatographic methods, selectivity is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by analyzing blank matrix samples to confirm the absence of interfering signals at the retention time of the analyte. demarcheiso17025.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal that is statistically different from the background noise. eflm.eureddit.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgreddit.com It is a critical parameter for quantitative assays that measure low levels of compounds. ich.org

Several approaches can be used to estimate LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve. sepscience.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (can be estimated from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line). sepscience.com

S = the slope of the calibration curve. sepscience.com

These calculated limits should be experimentally verified by analyzing multiple samples spiked at the estimated LOD and LOQ concentrations to confirm that the detection and quantification criteria are met. sepscience.com

| Parameter | Definition | Common Calculation Method |

|---|---|---|

| LOD (Limit of Detection) | The lowest concentration of analyte that can be reliably distinguished from the background. eflm.eu | 3.3 × (Standard Deviation of Response / Slope of Calibration Curve). sepscience.com |

| LOQ (Limit of Quantification) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. ich.org | 10 × (Standard Deviation of Response / Slope of Calibration Curve). sepscience.com |

Ecological and Evolutionary Perspectives

Evolution of Chemical Signaling Systems Involving Branched Alkenes

The evolutionary trajectory of chemical signaling in insects is deeply rooted in the primary, life-sustaining functions of cuticular hydrocarbons. Initially, the waxy CHC layer evolved to provide a crucial barrier against water loss, a fundamental challenge for terrestrial arthropods. nih.govworktribe.com This layer is a complex mixture of straight-chain alkanes (n-alkanes), alkenes, and methyl-branched alkanes. nih.gov While n-alkanes are highly effective for waterproofing due to their higher melting points and ability to form crystalline layers, alkenes and methyl-branched alkanes like 10-Methyldocos-9-ene have lower melting points. royalsocietypublishing.organnzool.netroyalsocietypublishing.org This physical property makes them less optimal for desiccation resistance alone but enhances their potential as signaling molecules by increasing the fluidity of the cuticular layer and allowing for a greater diversity of chemical structures. royalsocietypublishing.orgscielo.br

The transition from a purely physiological role to a communicatory one is a classic example of exaptation, where a trait evolved for one purpose is co-opted for another. royalsocietypublishing.org The inherent structural diversity of CHCs, particularly branched and unsaturated compounds, provided a rich substrate for the evolution of information-rich signals. royalsocietypublishing.org The position of a methyl group or a double bond can be altered, creating a vast array of unique chemical "words." This chemical complexity allows for the encoding of specific information about an individual's species, sex, reproductive status, and colony membership. myrmecologicalnews.org

In many social insects, such as ants and wasps, specific methyl-branched alkanes and alkenes have been identified as key components of fertility signals. annzool.netannualreviews.org For instance, research into the ant Harpegnathos saltator has demonstrated the synthesis of precursors to methyl-branched alkenes, such as ethyl 10-methyldocos-9-enoate, which are linked to the pheromones that regulate the complex social structure of the colony. nih.gov The evolution of these signals is thought to be driven by the need for reliable indicators of an individual's reproductive value, allowing for the stable functioning of social hierarchies. annzool.net The very molecules that once only served to keep water in have become the language of social order.

Table 1: Functional Evolution of Cuticular Hydrocarbon Classes

| CHC Class | Primary Function | Secondary (Signaling) Function | Key Physical Property | Reference |

| n-Alkanes | Desiccation Resistance | Limited role in communication | High Melting Point, forms crystalline layers | royalsocietypublishing.organnzool.net |

| Alkenes | Chemical Communication, Cuticle Fluidity | Fertility signals, species recognition | Low Melting Point | annzool.netscielo.br |

| Methyl-Branched Alkanes | Chemical Communication | Fertility signals, species recognition | Reduced Melting Point compared to n-alkanes | annzool.netroyalsocietypublishing.org |

| Methyl-Branched Alkenes | Chemical Communication | Pheromones, species recognition | Low Melting Point, high structural diversity | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |

Chemosensory Divergence and its Role in Speciation

The evolution of distinct chemical signals is a critical step in the formation of new species. When populations diverge, their chemical profiles can change due to adaptation to different environments or through random genetic drift. If these changes affect signals used for mate recognition, they can create a powerful barrier to reproduction, effectively setting the stage for speciation. royalsocietypublishing.org Cuticular hydrocarbons, due to their dual role in survival (desiccation resistance) and reproduction (mating signals), are considered "magic traits" that can directly link ecological selection to reproductive isolation. worktribe.com

Chemosensory divergence occurs on two fronts: the signal itself (the CHC profile) and the receiver (the sensory system). For a new signal to be effective, there must be a corresponding evolution in the chemosensory receptors of the receiving organism. annualreviews.org Research has shown that insects possess specialized odorant receptors (ORs) that are highly sensitive to specific CHCs. nih.gov For example, a study on the cerambycid beetle Megacyllene caryae identified an OR that showed differential sensitivity to various stereoisomers of a pheromone component, highlighting the specificity of the detection system. royalsocietypublishing.org In social insects like ants, there has been a massive expansion of a specific subfamily of these receptors, likely corresponding to the increased importance of CHC-based communication in their societies. nih.gov

When sister species or diverging populations exhibit different CHC profiles, it can prevent interbreeding. Studies on Drosophila species have shown that one species may have high levels of methyl-branched CHCs involved in mate choice, while a closely related species has only trace amounts, contributing to strong pre-mating isolation. royalsocietypublishing.org Similarly, investigations into parabiotic ants—different species that share a nest—have revealed cryptic species that are morphologically similar but have vastly different CHC profiles, suggesting that this chemical divergence is a key part of their speciation process. uni-mainz.de The rapid evolution of these chemical labels and the corresponding sensory systems can lead to what is known as saltational diversification, where closely related species exhibit dramatically different chemical profiles. worktribe.com

Interplay with Environmental Factors and Climate Adaptation in Chemical Ecology

The chemical composition of an insect's cuticle is not static; it is in a constant, dynamic interplay with the surrounding environment. scielo.bruef.fi Abiotic factors such as temperature and humidity exert strong selective pressures on the CHC profile due to its primary role in preventing desiccation. worktribe.comroyalsocietypublishing.org This creates a fascinating evolutionary puzzle: the need to maintain an effective water barrier must be balanced with the need for a stable and recognizable chemical signal for communication. frontiersin.org

Generally, insects in warmer, drier climates are expected to have CHC profiles that offer better waterproofing. This often means a higher proportion of long-chain n-alkanes, which have higher melting points. royalsocietypublishing.org Conversely, species from wetter climates tend to have more alkenes and methyl-branched alkanes. royalsocietypublishing.org This is because these compounds, including molecules like 10-Methyldocos-9-ene, lower the melting point of the cuticular wax layer, which is less of a liability in humid conditions. royalsocietypublishing.orgroyalsocietypublishing.org

This adaptation to local climate can lead to significant variation in CHC profiles even within a single species across different geographic locations or habitats. scielo.br For example, social wasps in more anthropized (human-altered) environments, which may have less stable microclimates, show a higher number of linear and branched alkanes compared to those in more complex, stable vegetation. scielo.br This demonstrates that CHC composition can be a plastic trait, allowing insects to acclimate to prevailing environmental conditions. myrmecologicalnews.org

However, this environmental pressure can conflict with the signaling function of CHCs. A profile optimized for desiccation resistance in a hot climate might not be the same as one optimized for species recognition or fertility signaling. frontiersin.org This potential constraint could limit a species' ability to adapt its chemical signals or to colonize new environments. The dual function of CHCs means that any evolutionary change is a trade-off, shaped by the simultaneous demands of physiological survival and effective communication. worktribe.comfrontiersin.org

Table 2: Environmental Influence on Cuticular Hydrocarbon Composition

| Environmental Factor | Observed Effect on CHC Profile | Functional Implication | Reference |

| High Temperature / Dry Climate | Increase in average chain length; higher proportion of n-alkanes. | Enhanced desiccation resistance. | royalsocietypublishing.orgfrontiersin.org |

| High Humidity / Wet Climate | Higher proportion of alkenes and methyl-branched alkanes. | Increased cuticle fluidity; less pressure for waterproofing. | royalsocietypublishing.orgfrontiersin.org |

| Habitat Complexity (e.g., Anthropized vs. Natural) | Higher number of linear and branched alkanes in less stable environments. | Adaptation to less stable microclimatic conditions. | scielo.br |

Future Research Avenues and Methodological Advancements

Development of Novel Synthetic Approaches for Stereochemically Pure Isomers of 10-Methyldocos-9-ene

The biological activity of insect pheromones is often highly dependent on their stereochemistry. Therefore, the development of synthetic routes that afford stereochemically pure isomers of compounds like 10-Methyldocos-9-ene is of paramount importance for confirming their structure and for their potential use in pest management. rsc.org Future research in this area will likely focus on several key strategies:

Asymmetric Synthesis: The synthesis of specific enantiomers of methyl-branched hydrocarbons is a significant challenge. nih.govnih.gov Novel approaches may involve the use of chiral auxiliaries to introduce stereocenters with high diastereoselectivity. nih.gov For instance, Evans' chiral auxiliaries have been successfully employed in the synthesis of other methyl-branched insect pheromones. nih.gov Additionally, catalytic asymmetric conjugate additions of organometallic reagents to α,β-unsaturated esters or ketones present a powerful tool for establishing chiral centers. beilstein-journals.org

Stereoselective Olefination: The formation of the C9-C10 double bond in 10-Methyldocos-9-ene with specific geometry (E/Z isomerism) is crucial. Advanced olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can be optimized to provide high stereoselectivity. beilstein-journals.org

| Methodology | Description | Potential Application for 10-Methyldocos-9-ene |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in reactions. | Establishing the stereochemistry at the C10 methyl group. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Diastereoselective introduction of the methyl group at C10. |

| Stereoselective Olefination | Reactions that favor the formation of one geometric isomer (E or Z) of a double bond. | Controlling the geometry of the C9-C10 double bond. |

Elucidation of Full Biosynthetic Pathways for Complex Branched Alkenes

Understanding the biosynthesis of complex branched alkenes like 10-Methyldocos-9-ene in insects is fundamental to comprehending their ecological roles and for potential biotechnological applications. While the general principles of hydrocarbon biosynthesis in insects are known, the specific enzymes and pathways for many complex molecules remain to be fully elucidated. nih.govnih.govresearchgate.net

Future research will likely focus on:

Genomic and Transcriptomic Approaches: With the increasing availability of insect genomes and transcriptomes, researchers can identify candidate genes involved in pheromone biosynthesis. This includes genes encoding for fatty acid synthases (FASs), elongases, desaturases, and reductases. nih.gov

Functional Genomics: Techniques such as RNA interference (RNAi) can be used to knock down the expression of candidate genes and observe the effect on the production of 10-Methyldocos-9-ene. This provides direct evidence for the function of specific enzymes in the biosynthetic pathway.

Heterologous Expression: Candidate enzymes can be expressed in heterologous systems, such as yeast or other insect cells, to characterize their substrate specificity and catalytic activity. This allows for the in-vitro reconstruction of parts of the biosynthetic pathway.

It is hypothesized that the biosynthesis of methyl-branched hydrocarbons involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA by a microsomal fatty acid synthase. pnas.org The stereochemistry of the methyl branch is likely determined by a stereoselective NADPH-catalyzed reduction step. pnas.org

Advanced Chemoecological Studies on Receptor-Ligand Interactions and Specificity

The perception of chemical signals like 10-Methyldocos-9-ene by insects is mediated by specific odorant receptors (ORs) located in the antennae. nih.govfrontiersin.orgnih.gov Understanding the interactions between these receptors and their ligands is crucial for deciphering the chemical communication code of insects.

Future research in this area will benefit from:

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM are enabling the determination of the high-resolution structures of insect ORs. frontiersin.org These structures will provide unprecedented insights into the ligand-binding pocket and the molecular basis of ligand specificity.

Computational Modeling and Docking: In silico docking studies can be used to predict the binding modes of different isomers of 10-Methyldocos-9-ene to their cognate receptors. nih.gov This can help in understanding why certain stereoisomers are more active than others and can guide the design of synthetic analogues with enhanced or antagonistic activity.

Functional Characterization of Receptors: Heterologous expression systems, such as Xenopus oocytes or empty neurons in Drosophila melanogaster, will continue to be invaluable tools for deorphanizing insect ORs and characterizing their response profiles to a wide range of compounds, including the different stereoisomers of 10-Methyldocos-9-ene. nih.gov

The specificity of insect pheromone receptors is often exquisite, with even minor changes in the structure of the ligand leading to a significant loss of activity. researchgate.netresearchgate.net This high degree of specificity is fundamental for maintaining reproductive isolation between closely related species. nih.gov

Integration of Eco-Metabolomics for Comprehensive Chemical Profiling in Ecological Systems

Eco-metabolomics, the application of metabolomics techniques to ecological studies, offers a powerful approach for the comprehensive chemical profiling of organisms and their interactions within their environment. researchgate.netnih.govnih.gov The integration of eco-metabolomics will provide a more holistic understanding of the role of compounds like 10-Methyldocos-9-ene in complex ecological networks.

Key future directions include:

Untargeted Metabolomics: This approach allows for the simultaneous detection of a wide range of metabolites in an organism, without a priori knowledge of what to look for. researchgate.net This can lead to the discovery of novel semiochemicals and provide a comprehensive picture of the chemical phenotype of an organism.

Metabolic Fingerprinting: By comparing the metabolic fingerprints of different populations or species, or of individuals under different ecological conditions, researchers can identify key metabolites that are associated with specific traits or interactions. cabidigitallibrary.orgmdpi.com

Linking Metabolome to Genome and Phenotype: Integrating metabolomic data with genomic and phenotypic data will allow for a systems-level understanding of how genetic variation influences the chemical phenotype and how this, in turn, affects the ecological interactions of an organism. nih.gov

The application of eco-metabolomics will not only enhance our understanding of the chemical ecology of individual species but also provide insights into the structure and function of entire ecosystems. nih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesis protocols for 10-Methyldocos-9-ene?

- Methodological Answer : Publish step-by-step video protocols alongside traditional methods sections. Use controlled-vocabulary platforms like Chemotion ELN for electronic lab notebooks. Provide batch-specific characterization data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Collaborate with third-party labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.